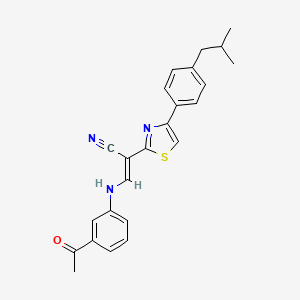

(E)-3-((3-acetylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Description

The compound (E)-3-((3-acetylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile belongs to the acrylonitrile family, characterized by a thiazole core substituted with a 4-isobutylphenyl group and an (E)-configured α,β-unsaturated nitrile moiety. The 3-acetylphenylamino substituent introduces an electron-withdrawing acetyl group, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

(E)-3-(3-acetylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3OS/c1-16(2)11-18-7-9-19(10-8-18)23-15-29-24(27-23)21(13-25)14-26-22-6-4-5-20(12-22)17(3)28/h4-10,12,14-16,26H,11H2,1-3H3/b21-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSBENMNEXQNBW-KGENOOAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3)C(=O)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC(=C3)C(=O)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((3-acetylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 372.50 g/mol. The structure features an acrylonitrile core substituted with an acetylphenyl and an isobutylphenyl thiazole moiety, which are believed to contribute to its biological effects.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, benzothiazole derivatives have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of key pathways such as the epidermal growth factor receptor (EGFR) pathway, which is crucial in cancer proliferation and survival.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzothiazole Derivative A | MCF-7 (Breast Cancer) | 5.3 ± 1.8 | EGFR Inhibition |

| Benzothiazole Derivative B | HT-29 (Colon Cancer) | 6.0 ± 1.5 | Apoptosis Induction |

| This compound | TBD | TBD | TBD |

Note: TBD indicates data that is currently unavailable or under investigation.

Antimicrobial Activity

The thiazole ring present in the compound is known for its antimicrobial properties. Studies have demonstrated that thiazole derivatives can exhibit activity against various pathogens, including bacteria and fungi. The specific antimicrobial activity of this compound remains to be explored in detail.

Case Study: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of thiazole derivatives against different bacterial strains. The results indicated that compounds with similar substituents as those in our target compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Many derivatives lead to programmed cell death in cancer cells, which is a desirable outcome in anticancer therapy.

- Interference with Pathway Signaling : Targeting specific signaling pathways like EGFR can disrupt cancer growth and survival mechanisms.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs differ in substituents on the phenylamino and thiazole rings. Key examples include:

Key Observations :

Crystallographic and Conformational Features

Structural data for isostructural thiazole derivatives (e.g., ) reveal:

Physicochemical Properties

- Melting Points : Analogs with rigid substituents (e.g., dichlorophenyl ) exhibit higher melting points (>200°C) due to stronger intermolecular forces. The target compound may follow this trend.

Q & A

Q. What are the standard synthetic routes for (E)-3-((3-acetylphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile?

Q. How is the stereochemistry of the acrylonitrile moiety validated?

The (E)-configuration is confirmed via:

- NOESY NMR : Absence of nuclear Overhauser effect between the nitrile group and aromatic protons .

- X-ray Crystallography : Resolve spatial arrangement of substituents around the double bond .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .

- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yields be improved during the aza-Michael addition step?

- Catalyst Optimization : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 8 h) and increase yield (75% vs. 50%) .

- Solvent Effects : Switch to ionic liquids (e.g., [BMIM][BF₄]) to enhance regioselectivity .

- In situ Monitoring : Employ HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How to resolve contradictions in reported bioactivity data for structurally similar compounds?

- Meta-Analysis : Compare data across studies with standardized protocols (e.g., consistent cell lines, IC₅₀ calculation methods) .

- SAR Studies : Systematically vary substituents (e.g., replace isobutyl with nitrophenyl) to isolate contributing factors to bioactivity .

- Dose-Response Validation : Repeat assays with controlled compound purity (>98%) to exclude batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.